molecular formula C8H12O3 B080407 Methyl 3-oxocyclohexanecarboxylate CAS No. 13148-83-9

Methyl 3-oxocyclohexanecarboxylate

Cat. No. B080407
M. Wt: 156.18 g/mol
InChI Key: MAEFSJWFUPHVPY-UHFFFAOYSA-N
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Patent
US09187464B2

Procedure details

Ruthenium (IV) oxide hydrate (1.47 g, 11.1 mmol) and sodium bromate (100 g, 664 mmol) were combined in diethyl ether (600 mL) and water (300 mL). The resulting black mixture was stirred for 10 min and then cooled in an ice bath. Methyl 3-hydroxycyclohexanecarboxylate (35 g, 221 mmol) was dissolved in ether (to bring total volume to 100 mL) and was added dropwise to the ice cold reaction mixture. The temperature was not allowed to go above 30° C. The reaction mixture was stirred for 1 h with the reaction temperature at ˜15° C. Isopropanol was carefully added to the reaction mixture at a rate necessary to keep the reaction temperature at ˜27° C. The layers were separated and the organic layers were washed with ether. The combined organics were washed with saturated aqueous NaHCO3 solution and brine. The organics were then dried over MgSO4, filtered, and concentrated to provide methyl 3-oxocyclohexanecarboxylate (34.5 g, 100% yield) which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 3.68 (s, 3H), 2.79 (m, 1H), 2.52 (d, J=7.78 Hz, 2H), 2.23-2.42 (m, 2H), 1.98-2.15 (m, 2H), 1.82 (d, J=10.29 Hz, 1H), 1.61-1.77 (m, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
1.47 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br([O-])(=O)=O.[Na+].[OH:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH:9]([C:13]([O:15][CH3:16])=[O:14])[CH2:8]1.C(O)(C)C>C(OCC)C.O.O.[Ru](=O)=O>[O:6]=[C:7]1[CH2:12][CH2:11][CH2:10][CH:9]([C:13]([O:15][CH3:16])=[O:14])[CH2:8]1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
OC1CC(CCC1)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
1.47 g
Type
catalyst
Smiles
O.[Ru](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting black mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to go above 30° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h with the reaction temperature at ˜15° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at ˜27° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layers were washed with ether
WASH
Type
WASH
Details
The combined organics were washed with saturated aqueous NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C1CC(CCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09187464B2

Procedure details

Ruthenium (IV) oxide hydrate (1.47 g, 11.1 mmol) and sodium bromate (100 g, 664 mmol) were combined in diethyl ether (600 mL) and water (300 mL). The resulting black mixture was stirred for 10 min and then cooled in an ice bath. Methyl 3-hydroxycyclohexanecarboxylate (35 g, 221 mmol) was dissolved in ether (to bring total volume to 100 mL) and was added dropwise to the ice cold reaction mixture. The temperature was not allowed to go above 30° C. The reaction mixture was stirred for 1 h with the reaction temperature at ˜15° C. Isopropanol was carefully added to the reaction mixture at a rate necessary to keep the reaction temperature at ˜27° C. The layers were separated and the organic layers were washed with ether. The combined organics were washed with saturated aqueous NaHCO3 solution and brine. The organics were then dried over MgSO4, filtered, and concentrated to provide methyl 3-oxocyclohexanecarboxylate (34.5 g, 100% yield) which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 3.68 (s, 3H), 2.79 (m, 1H), 2.52 (d, J=7.78 Hz, 2H), 2.23-2.42 (m, 2H), 1.98-2.15 (m, 2H), 1.82 (d, J=10.29 Hz, 1H), 1.61-1.77 (m, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
1.47 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br([O-])(=O)=O.[Na+].[OH:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH:9]([C:13]([O:15][CH3:16])=[O:14])[CH2:8]1.C(O)(C)C>C(OCC)C.O.O.[Ru](=O)=O>[O:6]=[C:7]1[CH2:12][CH2:11][CH2:10][CH:9]([C:13]([O:15][CH3:16])=[O:14])[CH2:8]1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
OC1CC(CCC1)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
1.47 g
Type
catalyst
Smiles
O.[Ru](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting black mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to go above 30° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h with the reaction temperature at ˜15° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at ˜27° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layers were washed with ether
WASH
Type
WASH
Details
The combined organics were washed with saturated aqueous NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C1CC(CCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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